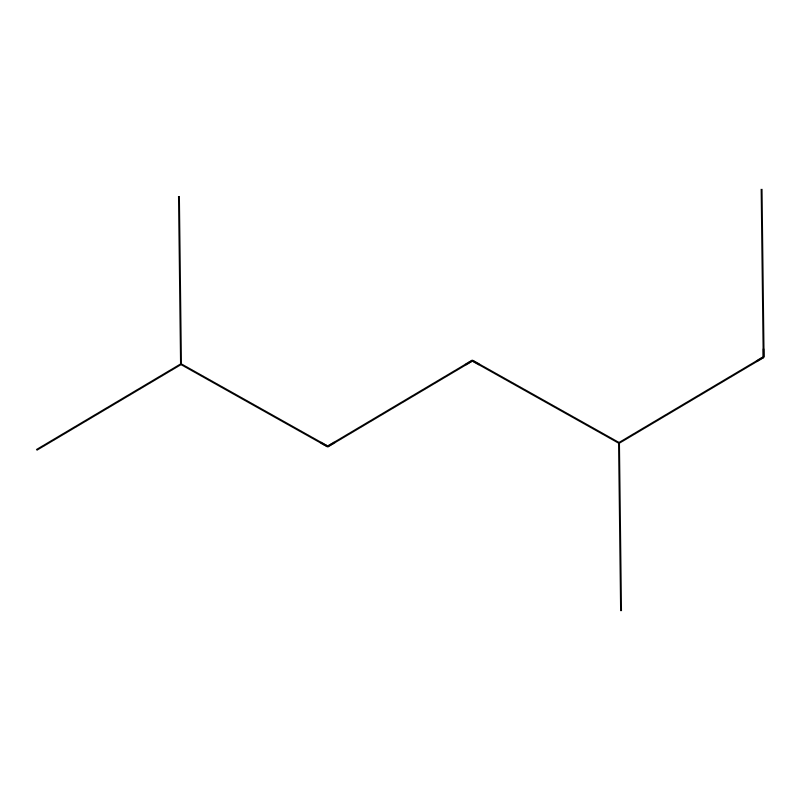2,5-Dimethylheptane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2,5-Dimethylheptane is an organic compound with the molecular formula C₉H₂₀ and a molecular weight of approximately 128.26 g/mol. It is classified as an alkane, specifically a branched-chain hydrocarbon, characterized by its two methyl groups located at the 2nd and 5th carbon atoms of a heptane backbone. This compound appears as a colorless to almost colorless liquid at room temperature, with a boiling point of around 136 °C and a flash point of 23 °C . Its structure contributes to its unique physical and chemical properties, making it an interesting subject of study in organic chemistry.
2,5-Dimethylheptane itself does not have a known biological mechanism of action. As mentioned earlier, its primary use in research is as a surrogate molecule for octane in studies on other chemicals.
- Flammability: 2,5-Dimethylheptane is expected to be flammable like other alkanes. Its flash point (the lowest temperature at which it ignites) is likely similar to heptane (around -4°C).
- Toxicity: Specific data on the toxicity of 2,5-dimethylheptane is limited. However, alkanes with similar structures are generally considered to have low to moderate toxicity upon inhalation or ingestion.
- Hydrophobic: 2,5-Dimethylheptane repels water (hydrophobic). This property allows it to dissolve non-polar substances that are insoluble in water.
- Relatively inert: As mentioned earlier, 2,5-Dimethylheptane has low reactivity due to the absence of functional groups. This makes it a suitable solvent for situations where minimal interference from the solvent is desired.
- Low volatility: 2,5-Dimethylheptane has a relatively low vapor pressure, meaning it evaporates slowly at room temperature. This can be advantageous in research settings where minimizing solvent evaporation is important.
Here are some examples of scientific research applications where 2,5-Dimethylheptane might be used as a solvent:
- Organic synthesis: Due to its ability to dissolve non-polar substances and relative inertness, 2,5-Dimethylheptane can be used as a solvent in some organic synthesis reactions.
- Material science research: In material science research, 2,5-Dimethylheptane can be used as a solvent for processing or studying non-polar polymers, resins, or other materials.
- Analytical chemistry: 2,5-Dimethylheptane may be used as a solvent in certain chromatography techniques for the separation and analysis of non-polar compounds.
The chemical behavior of 2,5-dimethylheptane is typical of alkanes, primarily undergoing reactions such as combustion and substitution. In combustion reactions, it reacts with oxygen to produce carbon dioxide and water, releasing energy. The oxidation process can lead to various products depending on the conditions, including the formation of alcohols or ketones when subjected to specific catalysts or temperatures .
Oxidation
Research has shown that the oxidation of 2,5-dimethylheptane can yield several products through different pathways. Kinetic modeling has been applied to understand its low-temperature oxidation mechanisms, which are crucial for applications in fuel technology .
2,5-Dimethylheptane can be synthesized through various methods, including:
- Dimerization of Isobutene: This method involves the dimerization reaction of isobutene under specific conditions (e.g., in the presence of hydrogen sulfide) to yield 2,5-dimethylheptane among other products. Optimal conditions for this reaction have been identified as high temperatures (around 375 °C) and controlled pressure settings .
- Hydrocarbon Cracking: Another method involves the thermal or catalytic cracking of larger hydrocarbons to produce smaller branched alkanes like 2,5-dimethylheptane.
These synthesis methods highlight the compound's versatility and importance in organic synthesis.
2,5-Dimethylheptane has several applications across various industries:
- Fuel Additive: Due to its favorable combustion properties, it is often studied as a potential fuel additive to improve engine performance and reduce emissions.
- Solvent: Its solubility in organic solvents like ether and benzene makes it useful in laboratory settings for various
Several compounds share structural similarities with 2,5-dimethylheptane. Here are some notable comparisons:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 2-Methylheptane | C₈H₁₈ | A straight-chain alkane with one methyl group; lower boiling point than 2,5-dimethylheptane. |
| 3-Methylheptane | C₈H₁₈ | Similar structure but with a methyl group on the third carbon; different physical properties due to branching position. |
| 2,6-Dimethylheptane | C₉H₂₀ | Another isomer with methyl groups on the second and sixth carbon; exhibits different reactivity patterns compared to 2,5-dimethylheptane. |
| Heptane | C₇H₁₆ | The straight-chain alkane without branching; serves as a baseline for comparison regarding boiling points and reactivity. |
Uniqueness
The uniqueness of 2,5-dimethylheptane lies in its specific branching pattern which affects its physical properties such as boiling point and density compared to its linear counterparts or other branched isomers. Its synthesis routes also contribute to its distinctiveness within hydrocarbon chemistry.
XLogP3
GHS Hazard Statements
H226 (11.63%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (88.37%): Causes skin irritation [Warning Skin corrosion/irritation];
H400 (88.37%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (88.37%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms



Flammable;Irritant;Environmental Hazard








